4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Overview
Description
4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C24H24FN3O and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.19034056 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurotransmitter Reuptake Inhibition
One study explored novel derivatives related to 4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide, investigating their capacity to modulate neurotransmitter systems. These compounds were evaluated for their effects on the in vitro release and reuptake of key neurotransmitters such as serotonin, noradrenaline, and dopamine. The study found that certain derivatives could potently inhibit the uptake of these neurotransmitters and, in some cases, increase their release, indicating potential applications in neurological research and therapeutic development (Pettersson, 1995).
Serotonin Receptor Imaging
Another application involves the use of derivatives for imaging serotonin 1A receptors in humans using positron emission tomography (PET). This research aimed to compare the efficacy of different compounds in quantifying 5-HT1A receptors, highlighting their potential use in studying various psychiatric and neurological disorders (Choi et al., 2015).
Therapeutic Agents for Cocaine Abuse
Research into oxygenated analogues of related compounds has shown promise in the development of extended-release therapeutic agents for treating cocaine abuse. These compounds were designed to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, which is a key mechanism in the addictive properties of cocaine. The study identified several potent ligands for DAT, indicating potential applications in addiction medicine (Lewis et al., 1999).
Designer Drug Identification
The compound has also been identified in the context of designer drugs, where its structural analogues were found in illegal products. This highlights the importance of such compounds in forensic toxicology and the need for ongoing surveillance and research in the field of novel psychoactive substances (Uchiyama et al., 2013).
Properties
IUPAC Name |
4-benzhydryl-N-(3-fluorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-21-12-7-13-22(18-21)26-24(29)28-16-14-27(15-17-28)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULBFAFYDDWVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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